molecular formula C20H14O2 B14753882 3H-Spiro[2-benzofuran-1,9'-xanthene] CAS No. 160-33-8

3H-Spiro[2-benzofuran-1,9'-xanthene]

Katalognummer: B14753882
CAS-Nummer: 160-33-8
Molekulargewicht: 286.3 g/mol
InChI-Schlüssel: ZXCCEXHTMGOOAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Spiro[2-benzofuran-1,9’-xanthene] is a heterocyclic compound that belongs to the class of xanthene derivatives These compounds are known for their unique structural features, which include a spiro connection between a benzofuran and a xanthene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[2-benzofuran-1,9’-xanthene] typically involves the reaction of fluorescein with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a catalyst, such as phosphorus pentoxide on silica (P2O5/SiO2), to facilitate the formation of the spiro compound . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of 3H-Spiro[2-benzofuran-1,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and scalability. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3H-Spiro[2-benzofuran-1,9’-xanthene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 3H-Spiro[2-benzofuran-1,9’-xanthene], which can have different functional groups attached to the benzofuran or xanthene moieties .

Wirkmechanismus

The mechanism of action of 3H-Spiro[2-benzofuran-1,9’-xanthene] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb light and emit it at a different wavelength. This property is utilized in various imaging and diagnostic applications . The compound can also interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

3H-Spiro[2-benzofuran-1,9’-xanthene] can be compared with other xanthene derivatives, such as fluorescein and eosin:

List of Similar Compounds

3H-Spiro[2-benzofuran-1,9’-xanthene] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

160-33-8

Molekularformel

C20H14O2

Molekulargewicht

286.3 g/mol

IUPAC-Name

spiro[1H-2-benzofuran-3,9'-xanthene]

InChI

InChI=1S/C20H14O2/c1-2-8-15-14(7-1)13-21-20(15)16-9-3-5-11-18(16)22-19-12-6-4-10-17(19)20/h1-12H,13H2

InChI-Schlüssel

ZXCCEXHTMGOOAW-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3(O1)C4=CC=CC=C4OC5=CC=CC=C35

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.